S-(4-Cyanobutyl)thioacetate

Catalog No.
S1924513
CAS No.
252949-42-1
M.F
C7H11NOS
M. Wt
157.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-(4-Cyanobutyl)thioacetate

CAS Number

252949-42-1

Product Name

S-(4-Cyanobutyl)thioacetate

IUPAC Name

S-(4-cyanobutyl) ethanethioate

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

InChI

InChI=1S/C7H11NOS/c1-7(9)10-6-4-2-3-5-8/h2-4,6H2,1H3

InChI Key

QZCVGPWTKIYEIZ-UHFFFAOYSA-N

SMILES

CC(=O)SCCCCC#N

Canonical SMILES

CC(=O)SCCCCC#N

S-(4-Cyanobutyl)thioacetate is a chemical compound with the molecular formula C₇H₁₁NOS and a molecular weight of 157.23 g/mol. It features a thioacetate functional group, characterized by the presence of a sulfur atom bonded to an acetyl group and a cyanobutyl moiety. This compound is notable for its potential applications in organic synthesis and as a biochemical reagent in proteomics research . The presence of the cyanobutyl group may impart unique reactivity and solubility properties, making it an interesting subject for further study.

  • Moderate flammability: Organic compounds containing carbon-sulfur bonds can be flammable.
  • Potential irritancy: Thioesters can irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Unknown toxicity: The specific toxicity of S-(4-Cyanobutyl)thioacetate is unknown and should be treated with caution.
Typical of thioacetates, including hydrolysis and deacetylation. In hydrolysis, the thioacetate can react with water to yield the corresponding thiol and acetic acid. Deacetylation can be achieved through base-promoted or acid-catalyzed methods, where sodium hydroxide or hydrochloric acid is used to remove the acetyl group, resulting in the formation of S-(4-cyanobutyl)thiol .

General Reaction Mechanisms

  • Hydrolysis:
    S 4 Cyanobutyl thioacetate+H2OS 4 Cyanobutyl thiol+CH3COOH\text{S 4 Cyanobutyl thioacetate}+\text{H}_2\text{O}\rightarrow \text{S 4 Cyanobutyl thiol}+\text{CH}_3\text{COOH}
  • Deacetylation (Base-Catalyzed):
    S 4 Cyanobutyl thioacetate+NaOHS 4 Cyanobutyl thiol+CH3COONa\text{S 4 Cyanobutyl thioacetate}+\text{NaOH}\rightarrow \text{S 4 Cyanobutyl thiol}+\text{CH}_3\text{COONa}

S-(4-Cyanobutyl)thioacetate can be synthesized through several methods:

  • Thioesterification: This method involves the reaction of 4-cyanobutanol with acetic anhydride in the presence of a catalyst such as sulfuric acid or a Lewis acid to form the thioester.
  • Nucleophilic substitution: A more direct method involves reacting 4-cyanobutyl bromide with sodium thioacetate, allowing for the formation of S-(4-Cyanobutyl)thioacetate through an SN2 mechanism.

These methods highlight the versatility in synthesizing this compound and its derivatives.

S-(4-Cyanobutyl)thioacetate has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthetic pathways for creating more complex molecules.
  • Biochemical Research: Due to its thioester functionality, it can be utilized in proteomics for labeling proteins or as a substrate for enzymatic reactions .
  • Nanotechnology: Its properties may allow it to be used in functionalizing nanoparticles for biosensing applications .

Several compounds share structural similarities with S-(4-Cyanobutyl)thioacetate. Here are some notable examples:

Compound NameStructure TypeUnique Features
S-ButylthioacetateThioesterSimple alkyl chain; widely used in organic synthesis
S-PhenylthioacetateThioesterAromatic ring; used in various organic reactions
S-FurfurylthioacetateThioesterContains furan ring; potential bioactivity
S-(3-Methylbutyl)thioacetateThioesterBranched alkane; affects solubility
S-(4-Cyanobutyl)benzothioateBenzothioateIncorporates a benzene ring; different reactivity

Uniqueness

S-(4-Cyanobutyl)thioacetate is unique due to its specific cyanobutyl group, which may affect its solubility and reactivity compared to other thioesters. The presence of the cyano group could also introduce additional functional properties that differentiate it from similar compounds.

Molecular Formula and Weight

S-(4-Cyanobutyl)thioacetate possesses the molecular formula C₇H₁₁NOS [1] [2] [3]. The compound has a molecular weight of 157.23 grams per mole according to multiple authoritative sources [1] [2] [4] [5]. This molecular weight has been consistently reported across various chemical databases and supplier specifications, establishing it as a reliable physicochemical parameter.

The compound is also known by several synonymous names including S-(4-cyanobutyl) ethanethioate, 5-(Acetylsulfanyl)-pentanenitrile, and Thiolacetylpentanenitrile [2] [6] [7]. The Chemical Abstracts Service (CAS) registry number for this compound is 252949-42-1 [1] [2] [8], which serves as its unique identifier in chemical databases worldwide.

Physical State and Appearance

S-(4-Cyanobutyl)thioacetate exists as a liquid at room temperature [2] [4] [5]. Multiple sources consistently describe the compound as having a light yellow appearance [6]. This coloration is characteristic of many organosulfur compounds and is attributed to the presence of the sulfur atom within the thioacetate functional group.

The compound maintains its liquid state under standard laboratory conditions, making it suitable for various synthetic applications and analytical procedures. The liquid nature of this compound at ambient temperature facilitates its handling and incorporation into reaction mixtures without requiring special heating or dissolution procedures.

Density and Refractive Index

The density of S-(4-Cyanobutyl)thioacetate has been precisely measured at 1.057 grams per milliliter at 25 degrees Celsius [2] [4] [7] [5] [9]. This density value indicates that the compound is slightly denser than water, which is consistent with the presence of sulfur and nitrogen atoms in its molecular structure.

The refractive index of S-(4-Cyanobutyl)thioacetate is reported as n₂₀/D = 1.487 [2] [4] [7] [5]. This optical property provides valuable information about the compound's molecular structure and electron density distribution. The refractive index measurement was conducted at 20 degrees Celsius using the sodium D-line as the reference wavelength, following standard optical characterization protocols.

Physical PropertyValueTemperature/Conditions
Density1.057 g/mL25°C
Refractive Index1.48720°C, sodium D-line
Flash Point>110°CStandard conditions

Additional physical properties include a flash point greater than 110 degrees Celsius (230.0 degrees Fahrenheit) [4] [5], indicating the compound's relative thermal stability under normal handling conditions. The predicted boiling point is reported as 278.8 ± 23.0 degrees Celsius [6] [7], though this value is calculated rather than experimentally determined.

Spectroscopic Properties

The spectroscopic characteristics of S-(4-Cyanobutyl)thioacetate are determined by its functional groups, particularly the thioacetate moiety and the terminal nitrile group. These structural features give rise to characteristic absorption patterns in infrared spectroscopy and distinctive chemical shifts in nuclear magnetic resonance spectroscopy.

Infrared Spectroscopy

The infrared spectrum of S-(4-Cyanobutyl)thioacetate exhibits characteristic absorption bands corresponding to its functional groups. The nitrile group (C≡N) typically produces a strong, sharp absorption band in the region of 2260-2240 wavenumbers [10]. For aliphatic nitriles such as that present in S-(4-Cyanobutyl)thioacetate, this absorption typically appears around 2252 wavenumbers [11].

The thioacetate carbonyl group (C=O) is expected to exhibit a strong absorption in the region of 1725-1705 wavenumbers, similar to other thioester compounds [12]. Studies on related thioacetate compounds have shown that the carbonyl stretching frequency in thioesters is comparable to that found in ketones, indicating similar force constants for these functional groups [12].

The aliphatic carbon-hydrogen stretching vibrations appear in the typical range of 3000-2850 wavenumbers, with methyl groups showing characteristic absorptions at approximately 1450 and 1375 wavenumbers [10]. The methylene groups in the alkyl chain contribute to absorptions around 1465 wavenumbers.

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of S-(4-Cyanobutyl)thioacetate would be expected to show several distinct regions corresponding to different hydrogen environments within the molecule. The acetyl methyl group attached to the carbonyl carbon typically appears as a singlet around 2.3-2.4 parts per million [13] [12].

The methylene protons adjacent to the sulfur atom generally resonate around 2.8-3.0 parts per million, while the methylene groups in the alkyl chain appear in the typical aliphatic region between 1.5-2.5 parts per million [14] [15]. The methylene group adjacent to the nitrile functional group typically shows a characteristic chemical shift around 2.4-2.5 parts per million due to the electron-withdrawing effect of the cyano group.

Mass Spectrometry

Mass spectrometric analysis of S-(4-Cyanobutyl)thioacetate would show a molecular ion peak at mass-to-charge ratio 157, corresponding to its molecular weight. Characteristic fragmentation patterns would include loss of the acetyl group (mass 43) and various alkyl chain fragmentations. The presence of both sulfur and nitrogen atoms in the molecule provides distinctive isotope patterns that aid in structural confirmation.

ParametersBond TypeBond Length (Å)Bond Angle (°)HybridizationReferenceC=O (carbonyl)1.214 ± 0.04O=C-S: 122.8 ± 5sp² (carbonyl C) [2] [3]C-S (sp²-sulfur)1.781O=C-C: 125 ± 5sp² (carbonyl C) [2] [4]C-S (sp³-sulfur)1.78 ± 0.02C-S-C: 99.2 ± 9sp³ (sulfur) [2] [3] [5]C-C (aliphatic chain)1.54 ± 0.06C-C-C: ~109.5sp³ (carbon) [2] [6]C≡N (nitrile)1.17-1.18R-C≡N: 180sp (carbon, nitrogen) [9] [10] [11]

Molecular Conformation and Flexibility

The overall molecular geometry combines rigid and flexible elements. The thioacetate and nitrile groups represent relatively rigid structural components, while the intervening alkyl chain provides conformational flexibility [7]. This combination allows the molecule to adapt its shape in response to intermolecular forces and environmental constraints while maintaining the essential geometric features of its functional groups.

Functional Group Analysis

S-(4-Cyanobutyl)thioacetate incorporates multiple functional groups that contribute distinct electronic and chemical properties to the overall molecular behavior [13] [14] [15] [16].

Thioacetate Functionality

The thioacetate group serves as the primary reactive center, characterized by a nucleophilic sulfur atom and an electrophilic carbonyl carbon [13] [14] [15] [16]. Unlike oxygen-containing esters, thioesters exhibit enhanced reactivity toward nucleophiles due to sulfur's lower electronegativity and larger atomic size [17] [18] [14] [19]. The thioacetate group is readily hydrolyzable under both acidic and basic conditions, yielding the corresponding thiol and acetic acid [13] [15] [16].

The carbon-sulfur bond in the thioacetate moiety is both longer (1.78 Å vs 1.43 Å for C-O) and weaker than corresponding carbon-oxygen bonds [14] [20]. This structural difference contributes to the enhanced reactivity of thioesters compared to oxygen esters and facilitates various deprotection reactions commonly employed in synthetic chemistry [13] [16].

Nitrile Group Properties

The nitrile functional group imparts strong electron-withdrawing character to the molecule through its highly polarized C≡N triple bond [21] [9] [10] [11] [12]. This group exhibits a high dipole moment and significantly influences the electronic distribution throughout the molecular framework [22] [11]. The nitrile group's linear geometry and sp hybridization create a region of high electron density at the nitrogen atom, making it a potential coordination site for metal centers [21] [23].

The electron-withdrawing nature of the nitrile group affects the reactivity of the thioacetate moiety by reducing electron density in the alkyl chain, potentially influencing the hydrolysis kinetics and other chemical transformations [21] [22]. Additionally, the nitrile group can undergo various transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and reaction with Grignard reagents to form ketones [9] [10].

Alkyl Chain Spacer

The four-carbon alkyl chain functions as a flexible spacer unit connecting the thioacetate and nitrile functionalities [7] [8]. This chain consists entirely of methylene groups, providing a hydrophobic character that influences the molecule's solubility and interactions with biological membranes or surfaces [7]. The conformational flexibility of this chain allows the terminal functional groups to adopt various spatial orientations, potentially enabling the molecule to interact with multiple binding sites simultaneously.

Table 2: Functional Group Analysis and Electronic Properties
Functional GroupElectronic CharacterChemical PropertiesKey FeaturesReference
Thioacetate (-SAc)Nucleophilic sulfur, electrophilic carbonylHydrolyzable to thiol and acetic acidC-S bond longer and weaker than C-O [13] [14] [15] [16]
Nitrile (-CN)Linear, strongly electron-withdrawingPolar, high dipole momentTriple bond C≡N, linear geometry [21] [9] [10] [11] [12]
Alkyl Chain (-CH₂-)Hydrophobic, flexible spacerConformationally flexibleFour methylene units provide flexibility [7] [8]
Methyl Group (-CH₃)Electron-donating, hydrophobicProvides steric bulkAcetyl group enhances solubility [2] [3]

Electronic Effects and Intermolecular Interactions

The combination of functional groups creates a molecule with distinct regions of varying electronic character. The electron-withdrawing nitrile group creates a partial positive charge on the terminal carbon, while the thioacetate sulfur retains nucleophilic character [21] [22]. This electronic polarization enables the molecule to participate in diverse intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking when appropriate aromatic systems are present.

Structural Comparison with Related Thioacetates

Comparative analysis of S-(4-Cyanobutyl)thioacetate with related thioacetate compounds reveals distinctive structural features that influence its chemical behavior and potential applications [4] [24] [25] [26] [27] [15].

Simple Thioacetate Derivatives

S-Methyl thioacetate (CH₃COSCH₃) represents the simplest thioacetate ester with a molecular weight of 90.14 g/mol [4] [24] [25]. This compound lacks the extended alkyl chain and terminal functionality present in S-(4-Cyanobutyl)thioacetate, resulting in significantly different physical properties and reactivity patterns. The absence of additional functional groups makes S-methyl thioacetate primarily useful as a simple thiol precursor without the dual functionality exhibited by the cyanobutyl derivative.

S-Ethyl thioacetate (CH₃COSCH₂CH₃) provides an intermediate example with moderate chain extension but no terminal functionality [28] [29] [30]. With a molecular weight of 104.17 g/mol, this compound demonstrates how alkyl chain length affects physical properties such as boiling point and solubility while maintaining the basic thioacetate reactivity.

Bifunctional Thioacetate Compounds

S-(2-Mercaptoethyl)thioacetate (CH₃COSCH₂CH₂SH) exhibits dual sulfur functionality, containing both thioacetate and free thiol groups within a single molecule [31]. This compound, with a molecular weight of 166.27 g/mol, demonstrates how multiple sulfur-containing functional groups can be incorporated into thioacetate frameworks. However, the terminal thiol group presents different chemical properties compared to the nitrile functionality in S-(4-Cyanobutyl)thioacetate.

Ionic and Acid Forms

Potassium thioacetate (CH₃COSK) serves as a key synthetic precursor for thioacetate ester preparation [26] [27]. This ionic compound with a molecular weight of 114.20 g/mol exhibits excellent water solubility and serves as a nucleophilic reagent for alkylation reactions. The ionic character provides distinctly different solubility and reactivity characteristics compared to the neutral ester forms.

Thioacetic acid (CH₃COSH), the parent compound with a molecular weight of 76.12 g/mol, exhibits enhanced acidity compared to acetic acid with a pKa of approximately 3.4 [15]. This increased acidity reflects the influence of sulfur's larger size and different hybridization compared to oxygen in conventional carboxylic acids.

Table 3: Structural Comparison with Related Thioacetates
CompoundFormulaMolecular WeightKey Structural DifferenceUnique PropertiesReference
S-(4-Cyanobutyl)thioacetateCH₃COSCH₂CH₂CH₂CH₂CN157.23Extended chain with terminal nitrileDual functionality (thioester + nitrile) [1] [32] [33] [34]
S-Methyl thioacetateCH₃COSCH₃90.14Simple methyl substitutionSimplest thioacetate ester [4] [24] [25]
S-Ethyl thioacetateCH₃COSCH₂CH₃104.17Ethyl chain extensionModerate chain length [28] [29] [30]
S-(2-Mercaptoethyl)thioacetateCH₃COSCH₂CH₂SH166.27Terminal thiol functionalityBifunctional sulfur compound [31]
Potassium thioacetateCH₃COSK114.20Ionic form, potassium saltWater-soluble, synthetic precursor [26] [27]
Thioacetic acidCH₃COSH76.12Parent acid formMore acidic than acetic acid (pKa ~3.4) [15]

Unique Structural Features

S-(4-Cyanobutyl)thioacetate distinguishes itself from related compounds through several key structural characteristics. The extended four-carbon chain provides optimal spacing between functional groups, potentially enabling interactions with multiple binding sites or facilitating specific conformational arrangements [7]. The terminal nitrile group introduces strong electron-withdrawing character that influences the entire molecular electronic structure [21] [22].

The dual functionality combining thioacetate and nitrile groups within a single molecule creates opportunities for orthogonal chemical transformations and applications requiring multiple reactive sites [1] [23]. This combination is particularly valuable in synthetic chemistry where sequential or simultaneous reactions at different functional groups may be desired.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

S-(4-Cyanobutyl) ethanethioate

Dates

Last modified: 08-16-2023

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